1-(2-(2-Ethoxyphenoxy)ethyl)piperidine
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Overview
Description
Preparation Methods
The synthesis of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine typically involves the reaction of 2-(2-ethoxyphenoxy)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine can be compared with other piperidine derivatives such as:
1-(2-(2-Methoxyphenoxy)ethyl)piperidine: Similar in structure but with a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
1-(2-(2-Hydroxyphenoxy)ethyl)piperidine:
The uniqueness of this compound lies in its specific ethoxy substitution, which can affect its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C15H23NO2/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
InChI Key |
DCNKBOXICCFGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCCCC2 |
Origin of Product |
United States |
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